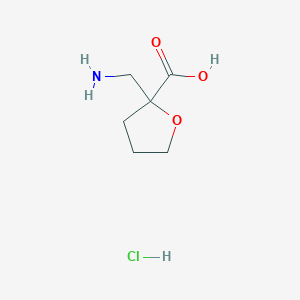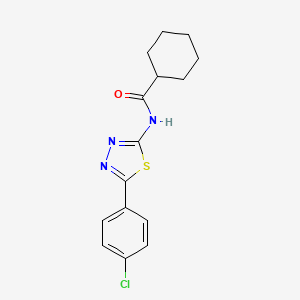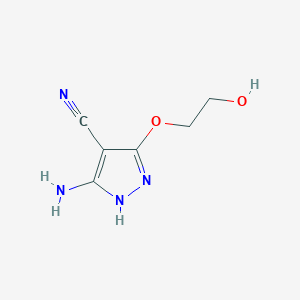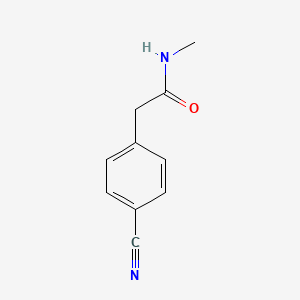
2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)oxolane-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2416242-93-6 . It has a molecular weight of 181.62 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(aminomethyl)tetrahydrofuran-2-carboxylic acid hydrochloride . The InChI code for this compound is 1S/C6H11NO3.ClH/c7-4-6(5(8)9)2-1-3-10-6;/h1-4,7H2,(H,8,9);1H .Wissenschaftliche Forschungsanwendungen
Biotechnological Synthesis and Applications
2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride and related compounds have been a point of interest in the field of organic synthesis, particularly in the development of new chemical entities through biotechnological means. Aurich et al. (2012) highlighted the utility of microbiologically produced carboxylic acids, including oxo- and hydroxy-carboxylic acids, as building blocks in organic synthesis. The study emphasized the biotechnological preparation of these acids under "green" conditions and their application as promising new building blocks. The development aimed at utilizing renewable raw materials, creating versatile bioreactors, and innovating product isolation procedures. Specifically, acids like 2-oxo-glutaric acid were used in the synthesis of various complex molecules, showcasing the potential of such compounds in the field of organic chemistry and pharmaceutical research (Aurich et al., 2012).
Synthesis and Antioxidant Applications
Compounds structurally related to 2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride have been synthesized and studied for their potential applications. Yushkova et al. (2013) conducted a study where 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox) was reacted with various amines, including 3-aminomethyl-2,2,5,5-tetramethylpyrrolidine-1-oxyl, to synthesize spin-labeled amides. These compounds demonstrated antioxidant potential and were considered promising for biomedical studies and applications like magnetic resonance imaging (MRI) (Yushkova et al., 2013).
Enzymatic Synthesis and Chemical Applications
The enzymatic synthesis of chiral 2-hydroxy carboxylic acids, which are closely related to the chemical structure , has been a significant area of research. Chen, Wu, and Zhu (2015) reviewed the advances in enzymatic preparation of optically active 2-hydroxy carboxylic acids, which are crucial as building blocks for synthesizing various organic compounds and as chiral resolving agents. This review highlighted methods like (dynamic) kinetic resolution of racemic 2-hydroxy carboxylic acids and asymmetric reduction of α-keto acids and esters, showcasing the versatility and importance of these compounds in synthetic organic chemistry (Chen, Wu, & Zhu, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(aminomethyl)oxolane-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c7-4-6(5(8)9)2-1-3-10-6;/h1-4,7H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIOTPGAPYUEMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)(CN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[(2,5-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2428317.png)



![ethyl 2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate](/img/structure/B2428324.png)
![methyl 4-methoxy-3-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzoate](/img/structure/B2428326.png)

![N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2428330.png)



![5-Chloro-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2428336.png)
